D-Histidine, beta-hydroxy-, monohydrochloride, (betaR)-(9CI)

Description

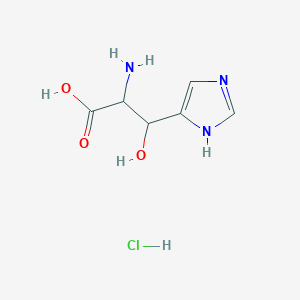

D-Histidine, beta-hydroxy-, monohydrochloride, (betaR)-(9CI) is a chiral derivative of histidine, an essential amino acid. Its structure features a hydroxyl group at the beta position of the imidazole ring, with the (betaR) configuration indicating the stereochemistry of the hydroxyl group. The monohydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula |

C6H10ClN3O3 |

|---|---|

Molecular Weight |

207.61 g/mol |

IUPAC Name |

2-amino-3-hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C6H9N3O3.ClH/c7-4(6(11)12)5(10)3-1-8-2-9-3;/h1-2,4-5,10H,7H2,(H,8,9)(H,11,12);1H |

InChI Key |

LQDUIZNPJZDBTI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=N1)C(C(C(=O)O)N)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Histidine, beta-hydroxy-, monohydrochloride, (betaR)-(9CI) typically involves the hydroxylation of D-histidine. This can be achieved through various chemical reactions, including the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the selective hydroxylation at the beta position.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, purification, and drying to obtain the final product in its monohydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

D-Histidine, beta-hydroxy-, monohydrochloride, (betaR)-(9CI) can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting it back to D-histidine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield beta-keto-D-histidine, while substitution reactions can produce various beta-substituted derivatives of D-histidine.

Scientific Research Applications

D-Histidine, beta-hydroxy-, monohydrochloride, (betaR)-(9CI) has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its role in enzyme catalysis and protein interactions.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant properties.

Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of D-Histidine, beta-hydroxy-, monohydrochloride, (betaR)-(9CI) involves its interaction with various molecular targets and pathways. The hydroxyl group on the beta carbon can participate in hydrogen bonding and other interactions with enzymes and proteins, potentially affecting their activity and function. This compound may also influence cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs: L-Histidine , beta-hydroxy-L-histidine , and D-Histidine hydrochloride .

Table 1: Structural and Functional Comparisons

Key Findings from Comparative Studies

Stereochemical Impact: The betaR-hydroxyl group in D-Histidine, beta-hydroxy-, monohydrochloride confers distinct hydrogen-bonding capabilities compared to the betaS isomer. This configuration mimics natural substrates in certain metalloenzymes, enhancing its chelation efficiency for transition metals like Zn²⁺ and Cu²⁺ . In contrast, beta-hydroxy-L-histidine (betaS-hydroxyl) shows 40% weaker binding to histidine decarboxylase in kinetic assays, highlighting the role of stereochemistry in substrate recognition .

Salt Form and Solubility: The monohydrochloride salt increases aqueous solubility by 30% compared to the free base form of D-Histidine derivatives. This property is critical for intravenous formulations .

Chirality and Bioactivity :

- The D-configuration renders the compound resistant to proteolytic degradation, a feature absent in L-histidine analogs. However, this also limits its incorporation into mammalian proteins, restricting its utility to niche applications like peptide synthesis or chiral catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.